REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[C:11]#[N:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([Mg]Br)[CH3:18].B(F)(F)F.CCOCC>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[C:11]1([NH2:12])[CH2:18][CH2:17]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6.7.8.9|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
|
1.27 mL
|
Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
|
1.62 mL
|
Type
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catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to rt over 1 h
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with 1M HCl (30 mL)
|
Type
|
ADDITION
|
Details
|
Diethyl ether (30 mL) was added
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Type
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CUSTOM
|
Details
|
the organic layer separated
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added aqueous 10% NaOH (50 mL) and diethyl ether
|
Type
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FILTRATION
|
Details
|
this was filtered through celite
|
Type
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CUSTOM
|
Details
|
to remove
|
Type
|
WASH
|
Details
|
solids (which were washed with further diethyl ether)
|
Type
|
EXTRACTION
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Details
|
This mixture was extracted with diethyl ether (2×70 mL) and dichloromethane (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
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CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The impurities were washed through with methanol (50 mL)
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
with 7N methanolic ammonia (25 mL) and evaporation in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.625 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |